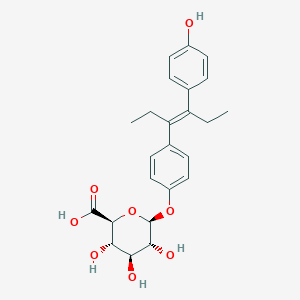

Diethylstilbestrol monoglucuronide

Description

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O8/c1-3-17(13-5-9-15(25)10-6-13)18(4-2)14-7-11-16(12-8-14)31-24-21(28)19(26)20(27)22(32-24)23(29)30/h5-12,19-22,24-28H,3-4H2,1-2H3,(H,29,30)/b18-17+/t19-,20-,21+,22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMPVHCKUXKZAV-PDSLVOJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901297869 | |

| Record name | Diethylstilbestrol monoglucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2408-40-4 | |

| Record name | Diethylstilbestrol monoglucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2408-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylstilbestrol monoglucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002408404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylstilbestrol monoglucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-4-[1-ethyl-2-(4-hydroxyphenyl)but-1-enyl]phenyl-β-D-glucopyranosiduronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLSTILBESTROL MONOGLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCS07E193J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways of Diethylstilbestrol Monoglucuronide Formation

Glucuronidation as a Predominant Phase II Metabolic Reaction

Metabolic processes are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. uomus.edu.iq Phase II reactions involve the attachment of small, polar endogenous molecules to a substrate, which makes the resulting conjugate more water-soluble and readily excretable. uomus.edu.iq This process is generally considered a detoxification pathway. uomus.edu.iq

Glucuronidation represents a major Phase II metabolic route for a vast array of drugs, foreign compounds (xenobiotics), and endogenous substances. uomus.edu.iq This prominence is due to a readily available supply of the conjugating molecule, D-glucuronic acid (derived from D-glucose), and the ability of numerous different functional groups to be enzymatically combined with it. uomus.edu.iq For Diethylstilbestrol (B1670540), glucuronidation has been identified as the predominant metabolic pathway in humans, playing a significant role in its biotransformation and elimination. nih.govresearchgate.net

The enzymatic catalysis of glucuronidation is carried out by the UDP-glucuronosyltransferase (UGT) superfamily of proteins. nih.gov These enzymes are crucial in terminating the biological actions of and enhancing the elimination of lipophilic (non-polar) compounds. nih.gov The reaction involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid to a substrate. nih.gov While UGTs are expressed in various tissues, the liver is the primary organ for detoxification and contains the highest concentration and diversity of these enzymes. nih.gov

The efficiency with which different UGT isoforms metabolize a substrate can be compared by examining their substrate affinity and catalytic activity. Among the recombinant UGTs tested (UGT1A1, -1A3, -1A8, and -2B7), UGT2B7 demonstrated the highest affinity for Diethylstilbestrol. nih.govresearchgate.net

| Tissue Preparation | Intrinsic Clearance (CLint) (μL/min/mg protein) | Reference |

|---|---|---|

| Human Liver Microsomes (HLM) | 459 | nih.govresearchgate.net |

| Human Intestinal Microsomes (HIM) | 14 | nih.govresearchgate.net |

This data clearly indicates that the human liver has a substantially higher capacity for the glucuronidation of Diethylstilbestrol than the intestine. nih.govresearchgate.net

The kinetics of Diethylstilbestrol monoglucuronide formation have been characterized through in vitro assays. These studies are essential for understanding the rate of metabolism and the enzymes involved.

Human liver microsomes (HLM) are a standard in vitro tool for studying drug metabolism as they contain a high concentration of key metabolic enzymes, including UGTs. researchgate.net Studies on DES glucuronidation using HLM have demonstrated a high potential for this metabolic reaction. nih.govresearchgate.net The kinetics measured in HLM yielded an intrinsic clearance value of 459 μL/min/mg protein. nih.govresearchgate.net Furthermore, these studies revealed a large variability in the rate of DES glucuronidation among HLM samples from different individual donors. nih.govresearchgate.net This variability was shown to have a strong positive correlation with UGT2B7 activity, further solidifying the role of this specific isoform as the primary catalyst for DES glucuronidation in the human liver. nih.govresearchgate.net

In Vitro Enzymatic Formation Kinetics

Studies Utilizing Human Intestinal Microsomes

Research has demonstrated that the intestine plays a role in the glucuronidation of Diethylstilbestrol. researchgate.net While human liver microsomes (HLM) exhibit a significantly higher capacity for this metabolic process, human intestinal microsomes (HIM) are also capable of forming this compound. nih.govresearchgate.net

The intrinsic clearance of DES glucuronidation, a measure of the metabolic efficiency, has been quantified in both HLM and HIM. These studies highlight the substantial difference in metabolic capacity between the two tissues. nih.govresearchgate.net

| Microsomal Source | Intrinsic Clearance (μL/min/mg protein) |

|---|---|

| Human Liver Microsomes (HLM) | 459 |

| Human Intestinal Microsomes (HIM) | 14 |

In studies using HIM, chemical inhibition experiments have provided insights into the specific UGT isoforms involved. The use of inhibitors for UGT2B7 and for the UGT1A family (specifically UGT1A1, UGT1A3, and UGT1A8) resulted in moderate inhibition of DES glucuronidation. researchgate.net This suggests that in the intestine, UGT2B7 is a contributing enzyme, but other UGTs also play a significant role in the formation of this compound. nih.govresearchgate.net

Recombinant UGT System Applications

To identify the specific UGT isoforms responsible for the glucuronidation of Diethylstilbestrol, researchers have employed recombinant UGT systems. These systems express individual human UGT enzymes, allowing for the direct assessment of their catalytic activity towards a specific substrate.

Assays with a panel of recombinant UGTs have demonstrated that several isoforms are capable of catalyzing the formation of this compound. nih.govresearchgate.net

| Recombinant UGT Isoform | Catalytic Activity towards Diethylstilbestrol |

|---|---|

| UGT1A1 | Positive |

| UGT1A3 | Positive |

| UGT1A8 | Positive |

| UGT2B7 | Positive (Highest Affinity) |

Among the active isoforms, UGT2B7 displayed the highest affinity for Diethylstilbestrol. nih.govresearchgate.net This finding, combined with inhibition studies in human liver microsomes, strongly indicates that UGT2B7 is the primary enzyme responsible for DES glucuronidation in the liver. nih.gov The data from recombinant systems, therefore, complements and refines the understanding gained from studies with tissue-derived microsomes.

Dispositional Research of Diethylstilbestrol Monoglucuronide in Non Clinical Models

Enterohepatic Recirculation Mechanisms

Enterohepatic recirculation is a significant process in the disposition of Diethylstilbestrol (B1670540) (DES). This mechanism involves the biliary excretion of the conjugated metabolite, Diethylstilbestrol monoglucuronide, into the intestine, followed by its subsequent transformation and reabsorption. This cycling process can substantially alter the pharmacokinetic profile of the parent compound. nih.govnih.gov The recirculation of estrogens, in general, is heavily influenced by the gut microbiome. researchgate.net After metabolism in the liver where glucuronide groups are attached to facilitate excretion, these conjugated forms are passed into the intestinal tract through bile. researchgate.net

Intestinal Hydrolysis of Glucuronide Conjugates by Microbial β-Glucuronidase

Once this compound reaches the intestine, it is subject to the enzymatic activity of the local gut microbiota. researchgate.net Specifically, bacterial β-glucuronidases play a crucial role in this process. researchgate.nettsu.edunih.gov These enzymes catalyze the hydrolysis of the glucuronide conjugate, cleaving the glucuronic acid moiety from the parent Diethylstilbestrol molecule. researchgate.netnih.gov This deconjugation is a critical step, as it transforms the more water-soluble, excretable metabolite back into its lipid-soluble, absorbable parent form. ontosight.ai Studies have shown that this hydrolysis primarily occurs in the lower intestine. nih.gov The activity of these microbial enzymes can be influenced by several factors, including the specific species of bacteria present, pH of the intestinal environment, and the individual animal model. tsu.edunih.gov

Reabsorption of Parent Diethylstilbestrol from the Intestine

Following the hydrolysis of this compound by microbial enzymes, the liberated parent Diethylstilbestrol becomes available for reabsorption from the intestinal lumen back into the systemic circulation. researchgate.netnih.gov The unconjugated form of DES is absorbed much more readily than its glucuronide conjugate. nih.gov This reabsorption from the intestine allows the compound to re-enter the circulatory system, a key step in the enterohepatic cycling process. researchgate.netnih.gov

Comparative Absorption Studies in Experimental Systems

Investigations into the absorption of Diethylstilbestrol and its primary metabolite, this compound, have utilized experimental systems to delineate their distinct kinetic profiles and the metabolic processes occurring within the intestinal wall.

Absorption Kinetics of Diethylstilbestrol versus this compound

Comparative studies in rat models have demonstrated significant differences in the absorption kinetics between Diethylstilbestrol (DES) and this compound. Research shows that unconjugated DES is absorbed from the intestine much more rapidly and extensively than its monoglucuronide conjugate. nih.gov This difference underscores the role of glucuronidation as a process that facilitates elimination by reducing the rate and extent of intestinal absorption.

Table 1: Comparative Intestinal Absorption of [¹⁴C] DES and [¹⁴C] DES Monoglucuronide in Rats

| Compound | Relative Absorption Rate |

|---|---|

| [¹⁴C] Diethylstilbestrol | Rapid |

| [¹⁴C] this compound | Significantly Slower |

Data sourced from studies in rats demonstrating the differential absorption rates from the intestine. nih.gov

Regional Intestinal Absorption Dynamics and Glucuronidation during Absorption

The small intestine itself is an active site for the metabolism of Diethylstilbestrol during the absorption process. Studies using in situ segments of the rat small intestine have shown that a substantial portion of DES is converted to Diethylstilbestrol glucuronide as it is absorbed. nih.govtandfonline.com This intestinal glucuronylation is a significant metabolic event, with the glucuronide metabolite accounting for nearly 50% of the drug-related material appearing in the intestinal venous blood after administration of the parent compound. nih.govtandfonline.com

Interestingly, research indicates that the capacity for DES glucuronide formation does not differ significantly between the upper regions of the small intestine (near the pyloric sphincter) and the lower regions (near the ileo-caecal junction). nih.govtandfonline.com However, the kinetics of this process can vary with concentration. In lower intestinal segments, the appearance of both DES and its glucuronide in venous blood was found to be dose-dependent. In contrast, in the upper segments, saturation of the glucuronidation process was observed at higher concentrations. nih.govtandfonline.com These findings highlight that intestinal glucuronylation is a key factor influencing the systemic availability of Diethylstilbestrol across all regions of the intestine. nih.gov

Table 2: Glucuronidation of Diethylstilbestrol during Intestinal Absorption in Rats

| Parameter | Finding |

|---|---|

| Metabolite in Venous Blood | Diethylstilbestrol glucuronide accounted for nearly 50% of radioactive material. nih.govtandfonline.com |

| Regional Glucuronidation | No significant difference in formation between upper and lower intestinal segments. nih.govtandfonline.com |

| Dose-Dependency (Lower Intestine) | Appearance of DES and its glucuronide was dose-dependent. nih.govtandfonline.com |

| Dose-Dependency (Upper Intestine) | Saturation of glucuronidation observed at higher concentrations. nih.govtandfonline.com |

Findings from in situ studies in rat small intestine segments.

Tissue Distribution Research in Animal Models

The distribution of diethylstilbestrol (DES) and its metabolites, including this compound, has been investigated in various animal models to understand its accumulation in different tissues. These studies have revealed specific patterns of distribution, particularly concerning placental transfer and retention in various organs.

Placental Transfer Dynamics and Fetal Accumulation of Parent Compound and Metabolites

Research in near-term pregnant Wistar rats has demonstrated that diethylstilbestrol readily crosses the placenta. nih.govpsu.edu Following maternal administration, fetal plasma levels of DES were found to be two to three times higher than those in the maternal plasma. nih.govpsu.edu The chorioallantoic placenta and visceral yolk sac were observed to concentrate DES to levels five to seven times greater than in the maternal plasma. nih.govpsu.edu This indicates a significant transfer and potential for accumulation of the parent compound in fetal tissues. nih.gov

Once in the fetal circulation, DES undergoes metabolism. Analysis of whole fetuses showed that approximately 75% of the radioactivity was attributable to the parent compound DES, while 25% was in the form of glucuronides. nih.govpsu.edu The fetal reproductive tract exhibited a particularly high concentration of DES and its metabolites, with total radioactivity levels being 20 to 25 times higher than in maternal plasma. nih.gov Of the extractable radioactivity in the fetal reproductive tract, about 20% was DES, 15% was glucuronides, and a significant 65% consisted of oxidative metabolites. nih.govpsu.edu The fetal liver also showed a distinct metabolic profile, containing approximately 2% DES, a high proportion of glucuronides at 75%, and about 20% oxidative metabolites. nih.govpsu.edu These findings underscore the capacity of fetal tissues to not only accumulate but also metabolize DES. nih.gov Studies in mice have also confirmed the accumulation of DES in the fetal reproductive tract. nih.gov

Table 1: Distribution of Diethylstilbestrol (DES) and its Metabolites in Near-Term Pregnant Wistar Rat Tissues

| Tissue | Component | Relative Concentration/Percentage |

| Fetal Plasma | DES | 2-3 times higher than maternal plasma nih.govpsu.edu |

| Chorioallantoic Placenta | DES | 5-7 times higher than maternal plasma nih.govpsu.edu |

| Visceral Yolk Sac | DES | 5-7 times higher than maternal plasma nih.govpsu.edu |

| Whole Fetus | DES | 75% of total ¹⁴C-activity nih.govpsu.edu |

| Glucuronides | 25% of total ¹⁴C-activity nih.govpsu.edu | |

| Fetal Reproductive Tract | Total ¹⁴C-activity | 20-25 times higher than maternal plasma nih.gov |

| DES | 20% of extractable ¹⁴C-activity nih.govpsu.edu | |

| Glucuronides | 15% of extractable ¹⁴C-activity nih.govpsu.edu | |

| Oxidative Metabolites | 65% of extractable ¹⁴C-activity nih.govpsu.edu | |

| Fetal Liver | DES | ~2% of extractable ¹⁴C-activity nih.govpsu.edu |

| Glucuronides | 75% of extractable ¹⁴C-activity nih.govpsu.edu | |

| Oxidative Metabolites | ~20% of extractable ¹⁴C-activity nih.govpsu.edu |

Organ-Specific Retention and Disposition Patterns of Conjugates

Following administration, diethylstilbestrol and its conjugates exhibit specific retention patterns in various organs. In rats, intravenously injected radiolabelled DES was found to accumulate in the liver and small intestine within four hours. nih.gov

Studies focusing on the metabolic fate of DES have identified that its biotransformation leads to reactive compounds that may be linked to organ-specific tumorigenesis. nih.gov One proposed mechanism for this organ specificity involves the affinity of DES metabolites for the estradiol (B170435) receptor, which is present in estrogen target organs. nih.gov Another mechanism is based on the organ-specific oxidation of DES by peroxidases. nih.gov

In the near-term pregnant Wistar rat, the fetal liver was found to contain a high percentage of glucuronides (75%), indicating significant conjugation activity within this fetal organ. nih.govpsu.edu This suggests that the fetal liver plays a crucial role in the disposition of DES by converting it into more water-soluble glucuronide conjugates.

Excretion Pathways in Experimental Systems

The elimination of diethylstilbestrol and its metabolites, including this compound, occurs through several pathways, with biliary, urinary, and fecal routes all playing a role. The relative importance of each pathway can vary between species.

Biliary Excretion Routes

Biliary excretion is a major route for the elimination of diethylstilbestrol, primarily in the form of its glucuronide conjugate. In the rhesus monkey, following intravenous administration, approximately 36% of the dose was excreted into the bile as this compound. nih.gov Research has indicated that the transport of this compound from blood to bile is a carrier-mediated process. nih.gov

In guinea pigs, administration of diethylstilbestrol mono[35S]sulphate resulted in extensive biliary elimination of radioactivity. The radioactive components identified in the bile included diethylstilbestrol disulphate, diethylstilbestrol monosulphate monoglucuronide, and unchanged diethylstilbestrol monosulphate. nih.gov When [G-3H]diethylstilbestrol was administered to guinea pigs, the bile contained 3H-labelled diethylstilboestrol monoglucuronide, diethylstilboestrol monosulphate monoglucuronide, and diethylstilboestrol disulphate. nih.gov In rats, hamsters, and mice, DES is almost exclusively eliminated through biliary excretion into the feces. nih.govnih.gov

Urinary Excretion Routes

Urinary excretion also contributes to the elimination of diethylstilbestrol and its metabolites. In the rhesus monkey, 53% of an intravenous dose was excreted in the urine, consisting of this compound and more polar, unidentified metabolites. nih.gov In humans, DES is primarily excreted in the urine. nih.gov

Studies in ostriches have also detected diethylstilbestrol and its metabolite, dienestrol (B18971), in the urine following administration. nih.gov While dienestrol was only detectable for one day, the parent compound, diethylstilbestrol, was found in the urine for up to eight days. nih.gov

Fecal Elimination Contributions

Fecal elimination is a significant pathway for the excretion of diethylstilbestrol, particularly in certain species. In rats, hamsters, and mice, the drug is almost exclusively eliminated through biliary excretion into the intestine, where it can undergo enterohepatic circulation before being excreted in the feces. nih.govnih.gov This enterohepatic cycling is facilitated by the hydrolysis of the glucuronide conjugate in the lower intestine, allowing the unconjugated drug to be reabsorbed. nih.gov

Table 2: Excretion of Diethylstilbestrol and its Metabolites in Different Animal Models

| Animal Model | Excretion Route | Metabolites Excreted | Percentage of Dose / Notes |

| Rhesus Monkey | Biliary | This compound nih.gov | 36% of IV dose nih.gov |

| Urinary | This compound, polar unidentified metabolites nih.gov | 53% of IV dose nih.gov | |

| Guinea Pig | Biliary | Diethylstilboestrol monoglucuronide, Diethylstilboestrol monosulphate monoglucuronide, Diethylstilboestrol disulphate nih.gov | Major route |

| Rat | Fecal (via Biliary) | Primarily as conjugates nih.govnih.gov | Almost exclusive elimination via this route nih.govnih.gov |

| Hamster | Fecal (via Biliary) | Primarily as conjugates nih.govnih.gov | Almost exclusive elimination via this route nih.govnih.gov |

| Mouse | Fecal (via Biliary) | Primarily as conjugates nih.govnih.gov | Almost exclusive elimination via this route nih.govnih.gov |

| Ostrich | Urinary | Diethylstilbestrol, Dienestrol nih.gov | DES detectable for 8 days, Dienestrol for 1 day nih.gov |

Species-Specific Dispositional Characteristics

The disposition of this compound, a major metabolite of the synthetic estrogen diethylstilbestrol (DES), exhibits significant variability across different animal species. These differences are primarily observed in their metabolic profiles and routes of elimination, as well as in the extent of placental transfer and subsequent disposition in the fetus. Understanding these species-specific characteristics is crucial for extrapolating non-clinical data to predict the compound's behavior in humans.

Interspecies Differences in Metabolic Profiles and Elimination

The metabolic fate of diethylstilbestrol and its monoglucuronide conjugate is highly dependent on the animal species under investigation. Glucuronidation is a major metabolic pathway for DES, and its subsequent elimination varies significantly, particularly in the primary route of excretion (urinary vs. fecal).

In primates such as the rhesus monkey and chimpanzee, the primary route of excretion for DES metabolites is through the urine. nih.gov In rhesus monkeys, approximately 59% of an administered dose of DES is excreted in the urine of females and 43% in males, with over 70% of this radioactivity being associated with glucuronides. nih.gov Similarly, in chimpanzees, urinary excretion is predominant, accounting for 63% of the dose in females and 47% in males, with the majority being glucuronide conjugates. nih.gov A study in bile fistula rhesus monkeys demonstrated that after intravenous administration, 36% of the dose was excreted in the bile specifically as this compound, while 53% was found in the urine as the monoglucuronide along with other more polar metabolites.

In contrast, rodent species such as rats and hamsters primarily eliminate DES and its metabolites via the feces. In the Syrian golden hamster, DES is preferentially excreted in the feces in males, while females show a more balanced excretion in both urine and feces. nih.gov Regardless of the primary route, glucuronides represent the major urinary conjugate in both sexes of the hamster. nih.gov Studies using hepatic and renal microsomes from hamsters and rats have revealed significant differences in the metabolic patterns of DES. nih.gov For instance, male hamster kidney microsomes produce a distinctly different metabolite profile compared to renal microsomes from female hamsters or rats of either sex. nih.gov However, hepatic microsomal metabolism of DES showed differences between hamsters and rats but was not sex-dependent. nih.gov

These differences in elimination routes are often attributed to variations in the molecular weight threshold for biliary excretion among species. This, in turn, influences the potential for enterohepatic circulation of this compound, where the conjugate is excreted in the bile, potentially hydrolyzed back to DES in the intestine, and then reabsorbed.

Table 1: Comparative Elimination of Diethylstilbestrol (DES) and its Glucuronides in Various Species

| Species | Primary Route of Elimination | Key Findings for Glucuronide Metabolites |

|---|---|---|

| Rhesus Monkey | Urine | Over 70% of urinary radioactivity is from glucuronides. nih.gov 36% of an IV dose is excreted in bile as the monoglucuronide. |

| Chimpanzee | Urine | Over 70% of urinary radioactivity is from glucuronides. nih.gov |

| Syrian Hamster | Feces (males), Urine & Feces (females) | Glucuronides are the major urinary conjugates for both sexes. nih.gov |

| Rat | Feces | Hepatic microsomal metabolism differs from hamsters. nih.gov |

Comparative Placental Transfer and Fetal Disposition across Species

The transfer of this compound across the placenta and its subsequent distribution and metabolism in the fetus also show species-specific patterns. The ability of the fetus to metabolize DES, particularly through glucuronidation, has been observed in several species.

In the near-term pregnant Wistar rat, DES and its metabolites, including glucuronides, readily cross the placenta. nih.gov Following maternal administration, fetal plasma levels of DES can be two to three times higher than in the maternal plasma. nih.gov An analysis of fetal tissues in the rat revealed that the fetal liver contains a high proportion of glucuronides (approximately 75% of extractable radioactivity), with a smaller percentage of oxidative metabolites and parent DES. nih.gov In the whole fetus, about 25% of the radioactivity was attributed to glucuronides. nih.gov This indicates a significant capacity for glucuronidation within the fetal-placental unit. The fetal reproductive tract of the rat also showed an accumulation of DES metabolites, with about 15% being glucuronides. nih.gov

Studies in mice have also shed light on fetal metabolism. Organ culture studies of the fetal mouse genital tract demonstrated that while this specific tissue does not extensively conjugate DES, the fetal liver and placenta are sites of significant conjugation. nih.gov The resulting conjugated DES, which would include this compound, was found primarily in the culture media, suggesting its formation and subsequent distribution. nih.gov

In primates, evidence suggests that the fetus is also capable of glucuronidating DES. Studies in rhesus monkeys have indicated that glucuronidation of DES occurs in both neonatal and fetal animals. nih.gov This capacity for fetal metabolism in primates, similar to that seen in rodents, highlights a common pathway for handling DES exposure in utero, although the quantitative extent of transfer and metabolism may differ.

Table 2: Fetal Disposition of Diethylstilbestrol (DES) and its Glucuronides in Different Species

| Species | Placental Transfer | Fetal Tissue Distribution and Metabolism of Glucuronides |

|---|---|---|

| Wistar Rat | Fetal plasma levels of DES are 2-3 times higher than maternal levels. nih.gov | Fetal liver: ~75% glucuronides. Whole fetus: ~25% glucuronides. Fetal reproductive tract: ~15% glucuronides. nih.gov |

| Mouse | Conjugation of DES occurs extensively in the fetal liver and placenta. nih.gov | Conjugated DES is found in the media of fetal genital tract organ cultures, indicating its formation in other fetal tissues. nih.gov |

| Rhesus Monkey | Implied by fetal metabolism. | Glucuronidation of DES has been shown to occur in the fetus. nih.gov |

Advanced Analytical Methodologies for Diethylstilbestrol Monoglucuronide Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing diethylstilbestrol (B1670540) monoglucuronide, providing the necessary separation from the parent compound, other metabolites, and endogenous matrix components. Various liquid chromatography techniques are predominantly used due to the polar and non-volatile nature of the glucuronide conjugate.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) has been a robust and reliable technique for the analysis of diethylstilbestrol and its conjugates. nih.govnih.goviaea.org For the direct determination of diethylstilbestrol monoglucuronide, reversed-phase HPLC is the most common approach.

One established method involves the use of a C18 stationary phase, which effectively separates the more polar glucuronide conjugate from the non-polar parent compound, diethylstilbestrol. nih.gov In a study analyzing plasma from patients with metastatic prostate cancer, diethylstilbestrol and its monoconjugates, including the glucuronide, were quantitatively detected following a "homogeneous ion pair extraction" and separation on a C18-phase column. nih.gov Detection was achieved using either UV detection at 236 nm or electrochemical detection, with a detection range in the low nanogram level (2-5 ng/ml). nih.gov This method was significant as it allowed for the direct measurement of the conjugate without requiring prior hydrolysis. nih.gov HPLC has also been instrumental in the quality control of synthesized, radiolabeled diethylstilbestrol glucuronide derivatives intended for radiopharmaceutical research. iaea.org

Table 1: Example of HPLC Parameters for this compound Analysis

| Parameter | Specification | Source |

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and aqueous buffers (e.g., ammonium (B1175870) phosphate) | researchgate.net |

| Detection | UV (236 nm) or Electrochemical Detection (+1.0 V) | nih.gov |

| Sample Type | Plasma | nih.gov |

| Key Feature | Direct determination without hydrolysis | nih.gov |

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful analytical tool known for its high resolution. However, its application for the direct analysis of intact glucuronide conjugates like this compound is severely limited. Glucuronides are polar, thermally labile, and non-volatile, making them unsuitable for direct GC analysis, which requires analytes to be volatile and thermally stable.

Therefore, GC methods typically measure the aglycone (the non-sugar part), which is diethylstilbestrol in this case, after a chemical or enzymatic hydrolysis step to cleave the glucuronic acid moiety. mhlw.go.jp Following hydrolysis, the resulting diethylstilbestrol is often derivatized to increase its volatility and improve its chromatographic properties. nih.gov For instance, a method for confirming DES in cattle urine involved purification, conversion to its trimethylsilyl (B98337) derivative, and subsequent analysis by GC coupled with mass spectrometry (GC-MS). nih.gov

While some older literature describes methods for derivatizing the intact glucuronide for GC analysis, these are complex and not commonly used in modern analytical workflows. Liquid chromatography-based methods are overwhelmingly preferred for the direct measurement of this compound.

Ultra-High-Performance Liquid Chromatography (UHPLC) Implementations

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times, greater resolution, and improved sensitivity. These characteristics make UHPLC particularly well-suited for the demanding analysis of metabolites in complex biological samples.

In the context of steroid analysis, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) has become the gold standard. nih.gov While specific applications focusing solely on this compound are part of broader analytical methods, the principles are directly applicable. For example, a UHPLC-MS/MS method developed for the simultaneous quantification of various endogenous steroids and their phase II metabolites (glucuronides and sulfates) in serum demonstrates the power of this technique. nih.gov Such methods can efficiently separate isomers of steroid glucuronides, a task that is critical for accurate quantification and is readily adaptable for this compound. The enhanced peak capacity and speed of UHPLC allow for the development of comprehensive, single-run methods to quantify parent drugs and their metabolites, including glucuronides. nih.gov

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity and specificity. When coupled with liquid chromatography, it provides definitive identification and precise quantification.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification and Quantification

Tandem mass spectrometry (MS/MS) is a powerful technique used for structural elucidation and quantification. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. This process provides a structural fingerprint of the analyte.

For this compound, structural analysis and identification are commonly performed using LC-MS/MS. researchgate.net The fragmentation of glucuronide conjugates in MS/MS is well-characterized. Under typical negative ion electrospray ionization, the glucuronide moiety (C₆H₈O₆) is readily cleaved from the precursor ion, resulting in a characteristic neutral loss of 176.0321 Da. nih.gov This predictable fragmentation is a key indicator for identifying glucuronidated metabolites in complex samples. The remaining ion corresponds to the deprotonated aglycone, in this case, diethylstilbestrol. Further fragmentation of the aglycone can provide additional structural confirmation. nih.gov

Table 2: Characteristic Mass Spectrometric Fragmentation of this compound

| Ion Type | Description | Typical m/z (Negative Mode) | Source |

| Precursor Ion | Deprotonated molecule [M-H]⁻ | 443.17 | Calculated |

| Characteristic Neutral Loss | Glucuronic acid moiety (C₆H₈O₆) | 176.03 | nih.gov |

| Primary Product Ion | Deprotonated DES aglycone [M-H-176]⁻ | 267.14 | Calculated |

This strategy of identifying a specific neutral loss is a cornerstone of metabolite identification workflows in drug discovery and toxicology. youtube.comchemrxiv.org

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) Approaches

For quantitative analysis, Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are the most widely used MS techniques due to their high specificity and sensitivity.

In SIM, the mass spectrometer is set to detect only a few specific m/z values corresponding to the ions of interest, rather than scanning the entire mass range. For this compound, this would involve monitoring its molecular ion. While more sensitive than a full scan, SIM can be susceptible to interferences from other compounds with the same nominal mass.

Multiple Reaction Monitoring (MRM) offers a significant enhancement in specificity over SIM. nih.gov It is a tandem MS technique where the first mass analyzer is set to select the precursor ion of the target analyte, which is then fragmented in a collision cell. The second mass analyzer is then set to monitor for a specific, characteristic product ion. The transition from a specific precursor ion to a specific product ion is highly unique to the analyte, dramatically reducing background noise and chemical interferences. nih.gov

For the quantification of this compound, a typical MRM method would monitor the transition from its deprotonated precursor ion (m/z 443.17) to the deprotonated DES aglycone product ion (m/z 267.1). Often, a second, confirmatory transition is also monitored to increase confidence in the identification. This approach is the basis for highly sensitive and robust analytical methods for quantifying conjugated metabolites in various matrices, including animal tissues and urine. mhlw.go.jpnih.gov

Isotope-Labeled Internal Standards for Rigorous Quantification in Research Samples

In the quantitative analysis of this compound, particularly using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accuracy and precision. researchgate.netlumiprobe.com The fundamental principle behind using a SIL-IS is that its physicochemical properties are nearly identical to the target analyte. researchgate.netyoutube.com This ensures that the internal standard behaves similarly to the analyte throughout the entire analytical process, including extraction, chromatography, and ionization. youtube.com By adding a known, fixed concentration of the SIL-IS to every sample, calibration standard, and quality control sample at the beginning of the sample preparation process, it can effectively compensate for variability in sample recovery and unpredictable matrix effects, such as ion suppression or enhancement in the MS source. youtube.comchromforum.org

The quantification is based on calculating the peak area ratio of the analyte to the internal standard. youtube.com This ratio is then used to construct a calibration curve and determine the concentration of the analyte in unknown samples. This approach significantly improves the accuracy and reproducibility of quantitative assays. youtube.com

For the analysis of diethylstilbestrol (DES) and its metabolites, several deuterated internal standards have been synthesized and utilized. Common examples include hexadeutero DES (DES-d6) and octadeuterio-diethylstilbestrol (DES-d8). nih.govnih.gov The synthesis of DES-d8 can be achieved through a hydrogen/deuterium (B1214612) exchange reaction using E-diethylstilbestrol in a mixture of methanol-d (B46061) and deuterium chloride in deuterium oxide. nih.gov

When quantifying this compound, two primary strategies involving SIL-IS are employed:

Direct Quantification: This strategy involves the direct measurement of the intact glucuronide conjugate. This requires a corresponding isotope-labeled version of this compound. While this is the most ideal approach, the commercial availability of such standards can be limited. In studies on other glucuronidated compounds, the characteristic loss of the glucuronic acid moiety (a neutral loss of 176 Da) in the mass spectrometer is a key fragmentation pathway used for identification and quantification. nih.gov

While deuterium-labeled standards are common, other isotopes like Carbon-13 (¹³C) can also be used. ¹³C-labeled standards are often considered superior as they have a lower tendency to exhibit chromatographic shifts (i.e., elute slightly earlier) compared to their deuterated counterparts, ensuring better co-elution with the native analyte and more effective compensation for matrix effects. researchgate.netchromforum.org

Table 1: Comparison of Stable Isotope Labels for Internal Standards in Mass Spectrometry

| Isotope Label | Common Abbreviation | Key Characteristics | Chromatographic Behavior |

| Deuterium | ²H or D | Most commonly used due to lower cost and synthetic accessibility. | Can sometimes elute slightly earlier than the non-labeled analyte, a phenomenon known as the "isotope effect". chromforum.org |

| Carbon-13 | ¹³C | Considered the "gold standard" for internal standards. chromforum.org | Co-elutes almost perfectly with the native analyte, minimizing chromatographic shifts. researchgate.net |

| Nitrogen-15 | ¹⁵N | Used for nitrogen-containing compounds. | Minimal to no chromatographic shift relative to the native analyte. |

| Oxygen-18 | ¹⁸O | Used less frequently, but an option for certain molecules. | Minimal to no chromatographic shift relative to the native analyte. |

Sample Preparation and Matrix Effects in Biological and Environmental Research Samples

The analysis of this compound in complex biological matrices (e.g., plasma, urine, tissue) and environmental samples (e.g., wastewater) presents significant analytical challenges. nih.govwur.nlrsc.org These matrices contain numerous endogenous components like proteins, salts, lipids, and other metabolites that can interfere with quantification. nih.gov Therefore, a robust sample preparation procedure is critical to remove these interferences, concentrate the analyte, and minimize matrix effects. nih.gov

Sample Preparation Techniques

The choice of sample preparation method depends on the matrix, the required sensitivity, and the analytical technique.

Solid-Phase Extraction (SPE): This is one of the most widely used techniques for cleaning and concentrating analytes from complex samples. youtube.com The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The general steps include:

Conditioning: The sorbent is treated with a solvent (e.g., methanol) followed by water to activate it for sample retention. sigmaaldrich.com

Loading: The sample is passed through the cartridge, and the analyte adsorbs to the sorbent. sigmaaldrich.com

Washing: Interfering compounds are washed away with a weak solvent that does not elute the analyte. sigmaaldrich.com

Elution: The analyte of interest is recovered from the sorbent using a strong organic solvent (e.g., acetonitrile or methanol). sigmaaldrich.com For estrogenic compounds and their conjugates, reversed-phase sorbents like C18 or polymeric sorbents like hydrophilic-lipophilic balanced (HLB) are common choices. sigmaaldrich.comnih.gov

Enzymatic Hydrolysis: Since diethylstilbestrol is often present in biological systems as its glucuronide or sulfate (B86663) conjugate, a common step in sample preparation is enzymatic deconjugation. nih.govnih.gov Samples are treated with β-glucuronidase and/or sulfatase enzymes to hydrolyze the conjugates back to the parent DES molecule, which can then be extracted and analyzed. nih.gov

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent like ethyl acetate (B1210297). nih.gov While simpler than SPE, it can be less selective and may result in "dirty" extracts.

Advanced Hybrid Methods: For ultra-trace analysis in highly complex matrices like wastewater, a combination of techniques may be employed. One such method is the coupling of Solid-Phase Extraction with Deep Eutectic Solvent-based Dispersive Liquid-Liquid Microextraction (SPE-DES-DLLME) . This approach can achieve extremely high enrichment factors, allowing for the detection of estrogenic compounds at nanogram per liter levels. rsc.org

Table 2: Summary of Sample Preparation Methods for Diethylstilbestrol and its Glucuronide

| Technique | Matrix | Target Analyte Form | Key Steps & Reagents | Reference |

| Homogeneous Ion Pair Extraction | Plasma | DES & Monoconjugates | Methanol extraction, partitioning on a C18 phase. Allows direct detection without hydrolysis. | nih.gov |

| Enzymatic Hydrolysis & SPE | Bovine Urine | DES (from conjugates) | Enzymatic deconjugation, Sep-Pak C18 clean-up, HPLC. | nih.gov |

| SPE-DES-DLLME | Wastewater | Estrogenic Compounds | SPE pre-concentration followed by microextraction using a deep eutectic solvent (e.g., citric acid monohydrate and 1-octyl-3-methylimidazolium chloride). | rsc.org |

| Solid-Phase Extraction (SPE) | Urine | Glucuronide Metabolites | Conditioning (methanol, water), sample loading, washing (water, 25% methanol), elution (acetonitrile) using an HLB sorbent. | sigmaaldrich.com |

| Liquid-Liquid Extraction (LLE) | Milk, Tissue | DES | Extraction with ethyl acetate or acetonitrile:acetone. | nih.gov |

Matrix Effects

Matrix effect is a major concern in LC-MS/MS analysis, defined as the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to co-eluting compounds from the sample matrix. nih.govmdpi.com This phenomenon can severely compromise the accuracy, precision, and sensitivity of a method. nih.gov In the analysis of plasma or serum, phospholipids (B1166683) are a notorious source of matrix-induced ion suppression. bioanalysis-zone.com

Strategies to Mitigate Matrix Effects:

Optimize Sample Preparation: The most effective way to minimize matrix effects is to remove the interfering components. This can be achieved through more selective or rigorous extraction and clean-up procedures like SPE. nih.govbioanalysis-zone.com

Chromatographic Separation: Adjusting the HPLC or UPLC conditions to chromatographically separate the analyte from the bulk of the matrix components is a crucial strategy. If the analyte elutes in a "clean" region of the chromatogram, the impact of matrix effects is reduced. researchgate.net

Sample Dilution: A simple "dilute-and-shoot" approach can be effective. mdpi.com Diluting the sample extract reduces the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this is only feasible if the instrument is sensitive enough to detect the diluted analyte. mdpi.comwiley.com

Use of Stable Isotope-Labeled Internal Standards: As detailed in section 4.2.3, using a co-eluting SIL-IS is the most reliable way to compensate for matrix effects. Since the SIL-IS and the analyte experience the same degree of ion suppression or enhancement, the ratio of their responses remains constant, allowing for accurate quantification even when signal intensity fluctuates. researchgate.netchromforum.org

Table 3: Overview of Strategies to Address Matrix Effects in LC-MS/MS

| Strategy | Principle | Advantages | Considerations |

| Minimize Effects | |||

| Efficient Sample Cleanup (e.g., SPE) | Remove interfering compounds before injection. | Reduces ion suppression, protects instrument. | Can be time-consuming and requires method development. |

| Chromatographic Optimization | Separate analyte from co-eluting matrix components. | Directly addresses the cause of the effect. | May require longer run times or specialized columns. |

| Sample Dilution | Reduce the concentration of matrix components. | Simple and fast. | Reduces analyte concentration, potentially compromising sensitivity. mdpi.com |

| Compensate for Effects | |||

| Isotope-Labeled Internal Standard | SIL-IS co-elutes and experiences the same matrix effect as the analyte, providing reliable correction. | Gold standard for quantitative accuracy and precision. researchgate.netchromforum.org | Requires availability of appropriate labeled standard. |

Mechanistic Research of Diethylstilbestrol Monoglucuronide and Its Biological Relevance

Role in Overall Diethylstilbestrol (B1670540) Biotransformation and Mechanistic Pathways

Diethylstilbestrol (DES), a synthetic nonsteroidal estrogen, undergoes extensive metabolism in the body, with glucuronidation being a primary biotransformation pathway. nih.govontosight.ai This process involves the conjugation of DES with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to form more water-soluble metabolites that are more easily excreted. ontosight.ai The main products of this conjugation are Diethylstilbestrol monoglucuronide and Diethylstilbestrol bisglucuronide. nih.gov

Furthermore, the formed this compound can undergo enterohepatic circulation. nih.gov This process involves the excretion of the glucuronide into the bile, followed by its hydrolysis back to the parent compound by gut bacteria, and subsequent reabsorption of DES into the bloodstream. This can prolong the presence and potential effects of DES in the body.

Influence on Parent Compound Glucuronidation and Metabolism

Diethylstilbestrol has been shown to exert a significant influence on the glucuronidation of other steroid hormones, notably estradiol (B170435). nih.gov This interaction is complex, involving both acceleration and inhibition of specific metabolic pathways. nih.gov

Acceleration of Specific Estradiol Glucuronidation Pathways by Diethylstilbestrol

In vitro studies using human liver microsomes and recombinant UGT enzymes have demonstrated that DES can effectively accelerate the 17-O-glucuronidation of estradiol. nih.gov This activation is particularly mediated by the UGT1A4 enzyme. nih.gov The presence of DES has been shown to significantly increase the maximum velocity (Vmax) of estradiol-17-O-glucuronidation catalyzed by UGT1A4, with a less pronounced effect on the Michaelis-Menten constant (Km). nih.gov

Inhibition of Specific Estradiol Glucuronidation Pathways by Diethylstilbestrol

Conversely, DES potently inhibits the 3-O-glucuronidation of estradiol. nih.gov This inhibitory effect is primarily targeted at the UGT1A1 enzyme, for which estradiol-3-O-glucuronidation is a probe reaction. nih.gov Kinetic analyses have revealed that this inhibition follows a competitive mechanism. nih.gov

Comparative Mechanistic Studies with Other Estrogens and Conjugates in Experimental Models

The biological effects of this compound have been investigated in comparison to its parent compound, DES, and other estrogens in various experimental models. These studies highlight differential activities at the cellular and molecular levels.

Differential Effects on Cellular Systems Compared to Parent Diethylstilbestrol

While DES is known for its potent estrogenic activity, its glucuronide conjugate, this compound, is generally considered to be less biologically active. nih.gov The addition of the glucuronic acid moiety significantly alters the molecule's ability to bind to and activate estrogen receptors. nih.gov

However, studies have shown that DES itself can have varied effects on different cell types. For instance, in cultured human melanocytes, DES at concentrations between 10⁻⁸ M and 10⁻⁶ M enhanced cell proliferation, while concentrations above 10⁻⁵ M were inhibitory or even toxic. nih.gov This suggests that the cellular response to DES is concentration-dependent.

Developmental exposure to DES has been shown to alter cell proliferation in the female rat reproductive tract. nih.gov Specifically, DES increased cell proliferation in the proximal epithelium and mesenchyme of the Müllerian duct but decreased it in the caudal epithelium. nih.gov These effects may be linked to alterations in the expression of growth factors and their receptors. nih.gov

Modulation of Enzyme Activities in Vitro (e.g., UGT1A4)

As previously mentioned, DES has a notable modulatory effect on the activity of UGT1A4, a key enzyme in the glucuronidation of various compounds, including steroid hormones. nih.gov Specifically, DES can significantly enhance the activity of UGT1A4 in catalyzing the 17-O-glucuronidation of estradiol. nih.gov The presence of 2µM DES was found to increase the Vmax of this reaction from 0.016 to 0.81 nmol/min/mg, while the Km value increased to a lesser extent, from 4.4 to 11µM. nih.gov This activation suggests that DES can act as an allosteric modulator of UGT1A4.

Table 1: Effect of Diethylstilbestrol on Estradiol Glucuronidation by UGT1A4

| Parameter | Without DES | With 2µM DES |

|---|---|---|

| Vmax (nmol/min/mg) | 0.016 | 0.81 |

| Km (µM) | 4.4 | 11 |

Data from in vitro studies with recombinant UGT1A4. nih.gov

This modulation of UGT activity by DES highlights the complex interactions that can occur between different xenobiotics and endogenous metabolic pathways.

Research on this compound as a Potential Research Probe or Radiopharmaceutical Candidate

The conjugation of glucuronic acid to Diethylstilbestrol (DES) to form this compound (DESG) has been a strategy aimed at developing radiopharmaceuticals for tissues rich in estrogen receptors (ER). iaea.org The underlying principle is to leverage the high affinity of DES for the ER while utilizing the glucuronide moiety to target tumor cells expressing high levels of the β-glucuronidase enzyme. researchgate.netresearchgate.net This enzyme can cleave the glucuronide, releasing the radiolabeled DES to exert its effect locally. researchgate.net Such targeted delivery is particularly promising for radionuclide therapy of ER-positive cancers, where the use of Auger electron emitters could offer high cytotoxic potential with reduced side effects on surrounding healthy tissues. researchgate.net

The creation of this compound for research purposes involves a multi-step process, beginning with its synthesis, followed by radiolabeling.

Synthesis: An enzymatic approach has been utilized for the synthesis of DESG. researchgate.net This method involves the use of microsomal fractions prepared from rat livers, which contain the enzyme UDP-glucuronyl transferase (UDPGT). researchgate.net This enzyme facilitates the glucuronidation reaction, conjugating glucuronic acid to the DES molecule. researchgate.net The resulting DESG is then purified, and its molecular structure is confirmed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net

Radiolabeling: For use as a research probe or radiopharmaceutical candidate, DESG is labeled with suitable radionuclides. Iodine-125 (¹²⁵I) and Iodine-131 (¹³¹I) have been selected as appropriate radionuclides due to their compatibility with the chemical structure of DESG. researchgate.net The Iodogen method is a common technique employed for this radioiodination process. iaea.orgresearchgate.net This method has proven to be effective, achieving high radiochemical yields. researchgate.net Quality control of the final radiolabeled product is typically performed using methods like Thin Layer Radio Chromatography (TLRC) and High-Performance Liquid Chromatography (HPLC). iaea.org

| Parameter | Methodology/Result | Source(s) |

| Synthesis Method | Enzymatic reaction using UDP-glucuronyl transferase (UDPGT) from rat liver microsomes | researchgate.net |

| Radiolabeling Method | Iodogen Method | iaea.orgresearchgate.net |

| Radionuclides Used | ¹²⁵I, ¹³¹I | researchgate.net |

| Radiochemical Yield | > 90% | researchgate.net |

| Quality Control | Thin Layer Radio Chromatography (TLRC), HPLC | iaea.org |

In Vitro Evaluation: The binding and uptake of radioiodinated DESG have been assessed in various cancer cell lines to determine its specificity and potential efficacy. researchgate.net Studies have compared the cellular incorporation of ¹²⁵I-labeled this compound (¹²⁵I-DESG) with ¹²⁵I-labeled Diethylstilbestrol (¹²⁵I-DES). researchgate.netresearchgate.net In MCF-7 cells, a human breast adenocarcinoma cell line known to be estrogen receptor-positive, ¹²⁵I-DESG demonstrated higher incorporation percentages compared to ¹²⁵I-DES. researchgate.netresearchgate.net These findings suggest that the glucuronidated form has desirable properties for targeting ER-positive breast tumor cells. researchgate.net The effects were also examined in A-549 (lung carcinoma) and Caco-2 (colorectal adenocarcinoma) cell lines. researchgate.netresearchgate.net

| Cell Line | Compound | Observation | Source(s) |

| MCF-7 (Breast Adenocarcinoma) | ¹²⁵I-DESG vs. ¹²⁵I-DES | Higher incorporation percentages observed for ¹²⁵I-DESG | researchgate.netresearchgate.net |

| A-549 (Lung Carcinoma) | ¹²⁵I-DESG | Cellular effects examined | researchgate.netresearchgate.net |

| Caco-2 (Colorectal Adenocarcinoma) | ¹²⁵I-DESG | Cellular effects examined | researchgate.netresearchgate.net |

In Vivo Evaluation: Biodistribution studies of radiolabeled DESG have been conducted in animal models to evaluate its accumulation in target organs and clearance from non-target tissues. iaea.orgresearchgate.net In one study, the biodistribution of ¹³¹I-DESG was investigated in healthy female Wistar Albino rats. researchgate.net The results showed significant uptake in ER-rich tissues. iaea.org Specifically, in studies where the estrogen receptors were not saturated, the breast-to-blood ratio reached approximately 2, and the breast-to-muscle ratio was approximately 13 within 240 minutes post-injection. researchgate.net These ratios indicate a favorable accumulation in the target tissue relative to background levels in blood and muscle. researchgate.net Further studies also confirmed that the radiolabeled compound was taken up by the uterus, another tissue rich in estrogen receptors. iaea.org

| Animal Model | Compound | Time Point | Tissue Ratio | Value | Source(s) |

| Wistar Albino Rat | ¹³¹I-DESG | 240 min | Breast / Blood | ~ 2 | researchgate.net |

| Wistar Albino Rat | ¹³¹I-DESG | 240 min | Breast / Muscle | ~ 13 | researchgate.net |

| Wistar Albino Rat | ¹³¹I-DESG | Not Specified | Uterus | Uptake Observed | iaea.org |

Q & A

Q. How is DES monoglucuronide identified and validated in experimental models?

DES monoglucuronide is typically identified using thin-layer chromatography (TLC) to separate metabolites in liver homogenates or slices . For validation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides precise quantification, leveraging its exact mass (524.1518 Da) for specificity . Radiochemical high-performance liquid chromatography (HPLC) with isotopic labeling (e.g., ¹⁴C-DES) is also employed to trace metabolic pathways in hepatocyte studies .

Q. What in vitro models are suitable for studying DES monoglucuronide metabolism?

Rat liver slices and homogenates are standard models for DES metabolism studies. Liver slices retain structural integrity, enabling observation of glucuronidation kinetics, while homogenates allow controlled manipulation of cofactors like UDP-glucuronic acid (UDPGA) , critical for glucuronyltransferase activity . Hepatocyte monolayers from rats, mice, and humans are used for interspecies comparisons, with media analyzed for monoglucuronide and diconjugate formation .

Q. Which factors influence DES monoglucuronide formation in hepatic systems?

Key factors include:

- UDPGA availability : Rate-limiting for glucuronidation; depletion reduces monoglucuronide yield .

- Species-specific enzyme activity : Rat hepatocytes predominantly form diconjugates (glucuronide/sulfate), while human hepatocytes prioritize monoglucuronides .

- Substrate concentration : Higher DES concentrations may shift metabolism toward monoglucuronide due to enzyme saturation, as seen in bilirubin studies .

Advanced Research Questions

Q. How do interspecies differences in glucuronidation affect extrapolation of DES monoglucuronide data to humans?

Species-specific UDP-glucuronosyltransferase (UGT) isoforms dictate metabolic outcomes. For example:

- Rats exhibit higher initial glucuronidation rates but lower whole-liver capacity compared to humans .

- Human hepatocytes prioritize monoglucuronide excretion, while rats favor biliary elimination of monoglucuronides . Methodological recommendation : Use humanized liver models (e.g., chimeric mice with human hepatocytes) or in silico pharmacokinetic simulations to bridge interspecies gaps .

Q. How can conflicting data on DES monoglucuronide stability and enterohepatic cycling be resolved?

Discrepancies arise from hydrolysis in the lower intestine, where gut microbiota convert DES monoglucuronide back to free DES, enabling reabsorption. To address this:

- Use germ-free rat models to isolate hepatic vs. microbial contributions .

- Apply portal vein cannulation to directly measure enterohepatic recirculation in vivo .

- Validate stability via pH-controlled incubations simulating intestinal conditions .

Q. What advanced techniques quantify DES monoglucuronide in complex biological matrices?

- Liquid chromatography-mass spectrometry (LC-MS) : Detects DES monoglucuronide at trace levels using exact mass (524.1518 Da) and fragmentation patterns .

- Immunofluorescence and Western blotting : Track UGT enzyme expression in liver tissues to correlate activity with metabolite levels .

- Stable isotope dilution assays (SIDA) : Improve precision by spiking samples with deuterated DES monoglucuronide .

Data Analysis and Contradiction Management

Q. How should researchers address variability in monoglucuronide/diconjugate ratios across studies?

Variability often stems from:

- Substrate concentration : High DES levels saturate UGTs, favoring monoglucuronide accumulation .

- Experimental duration : Shorter incubations (<3 h) may underestimate diconjugates due to slower secondary conjugation . Mitigation strategy : Normalize data to hepatocyte count per liver mass and report time-course profiles to contextualize ratios .

Q. What methodologies validate the biological activity of DES monoglucuronide in anti-inflammatory or toxicological studies?

- NF-κB/MAPK pathway assays : Measure inhibition of pro-inflammatory markers (e.g., IL-6, COX-2) in RAW264.7 macrophages, as demonstrated for structurally analogous monoglucuronides .

- Estrogen receptor (ER) binding assays : Confirm monoglucuronide’s lack of estrogenic activity compared to free DES, using competitive binding with ¹⁴C-estradiol .

Experimental Design Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.